molecular formula C12H14N2O2S B3010775 (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide CAS No. 642978-60-7

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide

Cat. No.: B3010775
CAS No.: 642978-60-7
M. Wt: 250.32
InChI Key: YUZVXDBRDKZCPM-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Ene-Reduction : (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide derivatives were synthesized using green chemistry techniques, including microwave radiation and ene-reduction by various fungi. This resulted in compounds with a unique CN-bearing stereogenic center, useful in enantioselective organic synthesis (Jimenez et al., 2019).

Cytotoxic Agents Development

  • Cytotoxicity in Cancer Research : A focused library of acrylamide analogs, including (E)-3-(furan-2-yl) derivatives, demonstrated potent cytotoxicity against various cancer cell lines. These compounds emerged as potential leads for developing new anticancer therapies (Tarleton et al., 2013).

Palladium-Catalyzed Alkenation

  • Palladium-Catalyzed C–H Bond Functionalization : The compound was used in palladium-catalyzed alkenation of thiophenes and furans. This process involved direct oxidative coupling, yielding mono-alkenylated products, beneficial in advanced organic synthesis (Zhao et al., 2009).

Novel Applications in Medicine

  • Inhibition of SARS Coronavirus Helicase : A novel chemical compound closely related to this compound was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery has implications for developing new antiviral drugs (Lee et al., 2017).

Material Science and Chemistry

  • Supramolecular Gelators : Pyrrole and furan-based pyridine/pyridinium bisamides, including (E)-3-(furan-2-yl) derivatives, have been synthesized as potential supramolecular gelators. These have applications in sensing and drug release, showcasing the compound's utility in material science (Panja et al., 2018).

Food Science

  • Mitigating Acrylamide and Furan in Food : Research into reducing acrylamide and furan levels in food products, which are known toxic compounds, highlights the relevance of (E)-3-(furan-2-yl) derivatives in food safety and processing (Anese et al., 2013).

Synthesis and Structural Characterization

  • Crystal Structures and Synthesis : Studies on the synthesis and structural characterization of related furan-2-yl-acrylamide derivatives provide insights into the molecular structure and potential applications of these compounds in various fields (Cheng et al., 2016).

Anxiolytic-like Activity in Mice

  • Pharmacology : Derivatives of this compound showed anxiolytic-like activity in mice, indicating potential applications in treating anxiety disorders (Targowska-Duda et al., 2019).

Antineuropathic Pain Activity

  • Neuropathic Pain Management : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and derivatives indicated significant potential in managing neuropathic pain, suggesting new avenues in pain management (Arias et al., 2020).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-11(6-5-10-4-3-9-16-10)13-12(17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVXDBRDKZCPM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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